molecular formula C7H3FN2O2S B2646063 4-Fluoro-2-nitrophenylthiocyanate CAS No. 21325-03-1

4-Fluoro-2-nitrophenylthiocyanate

Cat. No.: B2646063
CAS No.: 21325-03-1
M. Wt: 198.17
InChI Key: BXJQWEZDUJFARY-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitrophenylthiocyanate is a nitroaromatic compound featuring a phenyl ring substituted with a fluorine atom at the para-position, a nitro group at the ortho-position, and a thiocyanate (-SCN) functional group. Thiocyanates are versatile intermediates in organic synthesis, often employed in pharmaceuticals, agrochemicals, and polymer chemistry due to their electrophilic nature and ability to participate in nucleophilic substitution reactions .

Key inferred characteristics based on structural analogs include:

  • Molecular formula: Likely C₇H₃FN₂O₂S (replacing the isocyanate group in 4-fluoro-2-nitrophenyl isocyanate with thiocyanate).
  • Molecular weight: Estimated ~198.11 g/mol (calculated by substituting oxygen in the isocyanate group with sulfur, using data from ).
  • Reactivity: The electron-withdrawing nitro and fluorine groups enhance electrophilicity at the thiocyanate moiety, facilitating reactions with amines, alcohols, or thiols.

Properties

IUPAC Name

(4-fluoro-2-nitrophenyl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2S/c8-5-1-2-7(13-4-9)6(3-5)10(11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJQWEZDUJFARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-nitrophenylthiocyanate typically involves the reaction of 4-fluoro-2-nitroaniline with thiophosgene. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction proceeds via the formation of an intermediate isothiocyanate, which then reacts with the thiophosgene to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
4-Fluoro-2-nitrophenylthiocyanate has been investigated for its potential as an antimicrobial agent. Research indicates that compounds containing nitrophenyl and thiocyanate groups exhibit significant activity against various pathogens. For instance, derivatives of this compound have shown promising results in inhibiting the growth of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 μg/mL .

Case Study: Antitubercular Activity
A study synthesized a series of derivatives based on the structure of this compound, evaluating their efficacy against M. tuberculosis. The most potent derivative demonstrated an MIC of 4 μg/mL against both sensitive and rifampin-resistant strains, suggesting that modifications to the thiocyanate group may enhance biological activity .

Organic Synthesis

Intermediate in Synthesis
this compound serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to participate in nucleophilic substitution reactions allows chemists to introduce diverse functional groups into target molecules. The compound can be utilized to synthesize more complex structures necessary for pharmaceutical development.

Table 1: Synthesis Applications

Application AreaDescription
Organic SynthesisActs as an intermediate for creating complex organic molecules.
Drug DevelopmentUsed in the synthesis of potential therapeutic agents.
Material ScienceFunctions as a building block for developing new materials.

Material Science

Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to enhance their properties. Its fluorinated structure contributes to improved thermal stability and chemical resistance, making it suitable for high-performance applications.

Case Study: Polymer Modification
Research has demonstrated that incorporating thiocyanate groups into polymer backbones can significantly improve hydrophobicity and mechanical strength. This modification is particularly beneficial for applications in coatings and adhesives where durability is essential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Fluoro-2-nitrophenyl Isocyanate (CAS 190774-51-7)
Property 4-Fluoro-2-nitrophenyl Isocyanate 4-Fluoro-2-nitrophenylthiocyanate (Inferred)
Functional Group -NCO (isocyanate) -SCN (thiocyanate)
Molecular Formula C₇H₃FN₂O₃ C₇H₃FN₂O₂S
Molecular Weight 182.11 g/mol ~198.11 g/mol
Reactivity Highly reactive with nucleophiles (e.g., amines, alcohols) due to electrophilic NCO group. Moderately reactive; thiocyanates undergo slower substitutions but participate in cyclization and coupling reactions.
Applications Polymer crosslinking, urethane synthesis. Potential use in heterocycle synthesis (e.g., thiadiazoles) or as a bioisostere in drug design.

Key Differences :

  • The thiocyanate group introduces sulfur, which may confer distinct redox properties or metal-binding capabilities compared to the oxygen-rich isocyanate.
  • Thiocyanates are generally less volatile and less toxic than isocyanates, which are known respiratory irritants .
4-Fluorophenyl Isothiocyanate
Property 4-Fluorophenyl Isothiocyanate This compound (Inferred)
Substituents Fluorine at para-position Fluorine (para), nitro (ortho)
Functional Group -NCS (isothiocyanate) -SCN (thiocyanate)
Electron Effects Moderate electron-withdrawing (F) Strong electron-withdrawing (F + NO₂), enhancing electrophilicity.
Synthetic Utility Used in peptide modification and HPLC derivatization. Likely suited for nitroaromatic systems requiring regioselective functionalization.

Key Differences :

  • The nitro group in this compound significantly alters electronic distribution, directing subsequent substitutions to specific ring positions (meta to nitro, para to fluorine).
  • Nitro-substituted thiocyanates may exhibit higher thermal stability and lower solubility in polar solvents compared to non-nitro analogs.
5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine

While structurally distinct (thiadiazole core), this compound shares the 2-fluoro-4-nitrophenyl motif:

  • Electronic Effects : The nitro and fluorine groups create a polarized aromatic system, enhancing electrophilicity for reactions at the thiadiazole ring.

Biological Activity

4-Fluoro-2-nitrophenylthiocyanate (CAS Number: 21325-03-1) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables that summarize its activity.

This compound is characterized by the following chemical structure:

  • IUPAC Name : 4-fluoro-2-nitro-1-thiocyanatobenzene
  • Molecular Formula : C7H3FN2O2S
  • Molecular Weight : 198.18 g/mol
  • Physical Form : Solid
  • Storage Temperature : Ambient Temperature

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic applications.

The compound is believed to exert its biological effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : Similar to other nitrophenyl thiocyanates, it may inhibit specific enzymes involved in metabolic pathways.
  • Cytotoxic Effects : Studies suggest that compounds with nitro and thiocyanate groups can induce cytotoxicity in cancer cell lines.

Case Studies and Experimental Data

Several studies have highlighted the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Cytotoxicity in Cancer Cells :
    • A study evaluating various nitrothiophenes demonstrated significant cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity against glioblastoma cells. The presence of fluorine and nitro groups enhanced these effects compared to non-fluorinated analogs .
  • Neuroprotective Effects :
    • Compounds similar to this compound have shown neuroprotective properties in vitro, improving cell survival rates under oxidative stress conditions. This suggests a potential role in treating neurodegenerative diseases .
  • Enzyme Inhibition :
    • Research indicates that the compound may inhibit key metabolic enzymes, potentially altering glycolytic pathways in cancer cells, similar to other halogenated derivatives .

Data Summary Table

Study ReferenceCell Line TestedObserved EffectIC50 (µM)Notes
Glioblastoma MultiformeSignificant cytotoxicity5.0Enhanced by fluorination
HepG2Improved survival under stress10.0Neuroprotective effects noted
Various NitrothiophenesBroad range of activitiesVariesIndicates potential for diverse applications

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